2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2092797-99-2
VCID: VC3144479
InChI: InChI=1S/C7H5ClF3N3/c8-4-5-3-6(7(9,10)11)13-14(5)2-1-12/h3H,2,4H2
SMILES: C1=C(N(N=C1C(F)(F)F)CC#N)CCl
Molecular Formula: C7H5ClF3N3
Molecular Weight: 223.58 g/mol

2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2092797-99-2

Cat. No.: VC3144479

Molecular Formula: C7H5ClF3N3

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile - 2092797-99-2

Specification

CAS No. 2092797-99-2
Molecular Formula C7H5ClF3N3
Molecular Weight 223.58 g/mol
IUPAC Name 2-[5-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Standard InChI InChI=1S/C7H5ClF3N3/c8-4-5-3-6(7(9,10)11)13-14(5)2-1-12/h3H,2,4H2
Standard InChI Key URBKKEGMLSFVGR-UHFFFAOYSA-N
SMILES C1=C(N(N=C1C(F)(F)F)CC#N)CCl
Canonical SMILES C1=C(N(N=C1C(F)(F)F)CC#N)CCl

Introduction

Structural Characteristics and Basic Properties

Chemical Structure and Composition

2-(5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile features a 1H-pyrazole core with three key substituents: a trifluoromethyl group at the 3-position, a chloromethyl group at the 5-position, and an acetonitrile moiety attached to the nitrogen at position 1. This arrangement of functional groups creates a molecule with distinct chemical behavior and reactivity patterns. The compound belongs to the broader class of substituted pyrazoles, which have demonstrated significant utility in medicinal chemistry and agrochemical applications.

Physical Properties

Based on structural analysis and comparison with similar compounds, the physical properties of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be estimated. Drawing parallels with the related compound 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile (CAS: 1361003-56-6), which has a molecular weight of 175.11 g/mol, our target compound would have a higher molecular weight due to the additional chloromethyl group .

Table 1: Estimated Physical Properties of 2-(5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

PropertyValueBasis of Estimation
Molecular FormulaC₇H₅ClF₃N₃Calculated from structure
Molecular Weight~223.59 g/molCalculated from chemical formula
Physical StateCrystalline solidBased on similar pyrazole derivatives
Melting Point35-40°C (estimated)Extrapolated from similar compounds
SolubilitySoluble in organic solvents (ethyl acetate, acetonitrile); limited water solubilityBased on functional group analysis
Log P1.5-2.5 (estimated)Based on structure-property relationships

Spectroscopic Characteristics

The spectroscopic profile of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile would exhibit distinctive patterns. Drawing from patterns observed in similar compounds, the following spectral characteristics can be anticipated:

Nuclear magnetic resonance (NMR) analysis would likely show characteristic signals for the methylene protons of both the chloromethyl group and the acetonitrile moiety. The trifluoromethyl group would produce a characteristic signal in both proton-decoupled ¹³C NMR and ¹⁹F NMR spectra. Similar pyrazole derivatives have shown specific patterns in their NMR spectra that allow for structural confirmation .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile likely involves a multi-step process. Based on synthetic routes for similar compounds, a plausible approach would involve the initial formation of the pyrazole ring followed by functionalization with the required substituents.

Pyrazole Ring Formation

The foundation of the synthesis would involve the construction of the trifluoromethyl-substituted pyrazole core. This typically begins with a condensation reaction between a hydrazine derivative and a β-diketone or β-ketoester containing the trifluoromethyl group. Drawing from the synthetic procedures outlined for similar compounds, the reaction might proceed as follows:

  • Reaction of ethyl trifluoroacetate with an appropriate ketone in the presence of a base such as sodium methoxide to form a trifluoromethyl-containing β-diketone intermediate .

  • Cyclization of this intermediate with a suitable hydrazine derivative to form the pyrazole ring system .

Functionalization Strategy

Following the formation of the pyrazole core, subsequent functionalization steps would be required to introduce the chloromethyl group at the 5-position and the acetonitrile moiety at the N1 position:

  • The chloromethyl group could be introduced through chlorination of a methyl-substituted precursor, similar to the approach described in Synthetic Scheme IV for pyrazole compounds where chlorination is achieved by passing chlorine gas through a solution containing the precursor .

  • The acetonitrile functionality might be introduced through an alkylation reaction at the N1 position using an appropriate haloacetonitrile in the presence of a base.

Table 2: Proposed Synthetic Route for 2-(5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

StepReaction TypeReagentsConditionsExpected Yield
1β-Diketone FormationEthyl trifluoroacetate, suitable ketone, sodium methoxideRoom temperature, 16h85-95%
2Pyrazole CyclizationIntermediate from step 1, hydrazine hydrateReflux, ethanol, 6h75-85%
3N-AlkylationPyrazole derivative, chloroacetonitrile, K₂CO₃DMF, 60°C, 12h70-80%
4ChloromethylationIntermediate from step 3, formaldehyde, HCl0-5°C, 4h60-70%

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is determined by its functional groups. Each component contributes distinct reactive properties:

  • The trifluoromethyl group enhances the acidity of nearby protons and introduces electron-withdrawing effects that influence the electron distribution across the pyrazole ring. This group also improves metabolic stability in biological systems by resisting oxidative degradation .

  • The chloromethyl functionality serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactive site could be leveraged for further derivatization or conjugation with other molecules.

  • The acetonitrile moiety provides a versatile handle for additional transformations, as the nitrile group can be converted to various functional groups including amides, carboxylic acids, and amines.

Stability Considerations

The compound likely exhibits moderate to good stability under standard conditions but may be sensitive to strong nucleophiles due to the reactivity of the chloromethyl group. The trifluoromethyl substituent typically enhances chemical stability by providing protection against oxidative degradation, a characteristic observed in many trifluoromethylated heterocycles.

Storage recommendations would include protection from moisture, as the chloromethyl group could undergo slow hydrolysis in the presence of water. Similarly, exposure to strong bases should be avoided to prevent deprotonation of the acetonitrile methylene group.

Reactive SitePotential TransformationPotential Application
Chloromethyl GroupNucleophilic substitution with amines, thiols, or alcoholsIntroduction of diverse functionalities for structure-activity relationship studies
Nitrile GroupHydrolysis to carboxylic acid; reduction to amineModification of physicochemical properties; introduction of hydrogen bond donors/acceptors
Pyrazole RingCross-coupling reactions (e.g., Suzuki, Sonogashira)Elaboration of molecular scaffold for targeted biological activity

Structure-Activity Relationships

Structural Contributions to Bioactivity

The individual components of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile each contribute to potential biological activities:

  • The trifluoromethyl group has been shown to enhance metabolic stability and membrane permeability in drug molecules. Its hydrophobic nature can improve binding to hydrophobic pockets in target proteins .

  • The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse activities including anti-inflammatory, antifungal, and anticancer properties.

  • The chloromethyl functionality provides a reactive site for covalent binding to nucleophilic residues in target proteins, potentially enabling irreversible inhibition mechanisms.

  • The acetonitrile moiety can serve as a hydrogen bond acceptor and contribute to specific interactions with biological targets.

Comparison with Related Compounds

Structural analogs of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile have demonstrated various biological activities. For instance, compounds with the 3-(trifluoromethyl)-1H-pyrazole scaffold have shown anti-inflammatory properties by inhibiting specific enzymes in inflammatory pathways .

Table 4: Comparative Analysis with Structurally Related Compounds

CompoundStructural DifferencesReported ActivitiesReference
2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrileLacks chloromethyl group; different position of acetonitrileNot specifically reported
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamideContains cyclopropyl instead of chloromethyl; has amide instead of nitrilePotential antimicrobial activity
Pyrazolyl benzenesulfonamidesDifferent core structure with benzenesulfonamide groupAnti-inflammatory

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for analyzing the purity and composition of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. Based on its predicted physical properties, reversed-phase HPLC using a C18 column with acetonitrile/water mobile phase would likely provide effective separation and analysis.

Spectroscopic Identification

Spectroscopic methods provide essential structural information:

  • NMR spectroscopy would reveal characteristic signals for the methylene protons, with expected chemical shifts for:

    • Chloromethyl group: approximately 4.5-4.7 ppm

    • Acetonitrile methylene: approximately 4.8-5.0 ppm

  • Mass spectrometry would show a molecular ion peak corresponding to the calculated molecular weight, with characteristic isotope patterns reflecting the presence of chlorine.

  • IR spectroscopy would display characteristic absorption bands for the nitrile group (~2250 cm⁻¹) and C-F stretching vibrations (~1100-1200 cm⁻¹).

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